Enhanced Lipophilicity Compared to Non-Fluorinated and Mono-Fluorinated Analogs
The introduction of fluorine and trifluoromethoxy groups dramatically increases the lipophilicity of the phenol core. The target compound, 3,5-Difluoro-4-(trifluoromethoxy)phenol, exhibits a predicted LogP value of approximately 2.93 . This represents a significant increase compared to the non-fluorinated parent, phenol (LogP ~1.46), and the mono-substituted analog, 3,5-difluorophenol (LogP ~2.42) . It is also notably more lipophilic than the isomeric 4-(trifluoromethoxy)phenol (LogP ~2.29) [1]. This increased lipophilicity can translate to enhanced passive membrane permeability and potential for improved oral bioavailability in drug candidates.
| Evidence Dimension | Lipophilicity (LogP, Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 2.93 (Consensus LogP) |
| Comparator Or Baseline | Phenol: LogP ~1.46; 3,5-Difluorophenol: LogP ~2.42 ; 4-(Trifluoromethoxy)phenol: LogP ~2.29 [1] |
| Quantified Difference | Increase of 1.47 log units vs. Phenol; Increase of 0.51 log units vs. 3,5-Difluorophenol; Increase of 0.64 log units vs. 4-(Trifluoromethoxy)phenol. |
| Conditions | Predicted values from computational models (XLOGP3, WLOGP, MLOGP, SILICOS-IT, iLOGP) at standard conditions . |
Why This Matters
In drug discovery, optimizing lipophilicity within a specific range (e.g., LogP 1-5) is crucial for balancing potency, solubility, and metabolic clearance; the unique substitution pattern of this compound offers a distinct LogP value that can be leveraged to fine-tune these properties.
- [1] Molbase. (n.d.). 4-(Trifluoromethoxy)phenol. Molbase. View Source
